Fmoc-Trp-OPfp

Catalog No.
S728996
CAS No.
86069-87-6
M.F
C32H21F5N2O4
M. Wt
592.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Trp-OPfp

CAS Number

86069-87-6

Product Name

Fmoc-Trp-OPfp

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate

Molecular Formula

C32H21F5N2O4

Molecular Weight

592.5 g/mol

InChI

InChI=1S/C32H21F5N2O4/c33-25-26(34)28(36)30(29(37)27(25)35)43-31(40)24(13-16-14-38-23-12-6-5-7-17(16)23)39-32(41)42-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,38H,13,15H2,(H,39,41)/t24-/m0/s1

InChI Key

KLPGTAYCHANVFY-DEOSSOPVSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F

Synonyms

Fmoc-Trp-OPfp;86069-87-6;Fmoc-L-tryptophanpentafluorophenylester;47479_ALDRICH;SCHEMBL3505124;47479_FLUKA;CTK8C6855;L-Tryptophan,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,2,3,4,5,6-pentafluorophenylester;MolPort-003-934-132;CF-227;ZINC71788076;AKOS015853407;AKOS015902756;RTR-026849;AK-81224;KB-302487;TR-026849;FT-0642032;ST24047307;I14-19908;PentafluorophenylN-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophanate

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F

Fmoc-Trp-OPfp is the N-α-Fmoc-protected L-tryptophan amino acid activated as a pentafluorophenyl (OPfp) ester. This compound is designed for direct use in solid-phase peptide synthesis (SPPS) without the need for in-situ activation steps.[1][2] The OPfp ester provides a balance of high reactivity for efficient amide bond formation and sufficient stability for handling and storage, positioning it as a critical reagent for incorporating the functionally important tryptophan residue into peptide sequences.[2][3][4]

Research Fit

1 Pre-activated building block for Fmoc SPPS; no in situ activation needed
2 Compatible with microwave-assisted synthesis for rapid cycle times
3 Reduces risk of tryptophan side-chain modification during coupling

While Fmoc-Trp-OH can be activated in-situ using coupling reagents like HBTU or DIC/Oxyma, this common workflow is not a direct substitute for using a pre-activated, purified ester like Fmoc-Trp-OPfp.[5][6] In-situ generated active esters are transient and can decompose during the coupling reaction, requiring potential re-activation steps.[5] Furthermore, the choice of activating agent and base can significantly influence the risk of side reactions, particularly racemization of the α-carbon and modification of the tryptophan indole side chain.[7][8] Procuring the stable, pre-activated Fmoc-Trp-OPfp provides a more controlled, reproducible input material, bypassing the variability and side-reaction risks associated with the complex chemical environment of in-situ activation.[1][3]

Substitution Risk

Fmoc-Trp-OH (free acid)
Requires in situ activation, increasing racemization risk and byproduct formation in difficult sequences.
Fmoc-Trp-OSu (NHS ester)
Higher hydrolysis rate in aqueous/organic media may reduce active species concentration and coupling efficiency.
Fmoc-Trp(Boc)-OPfp
Additional Boc group on indole side chain alters solubility and reactivity; may require different coupling conditions.
Other active esters
Pentafluorophenyl esters provide class-level hydrolytic stability advantage over many alternative esters.

Enhanced Reactivity Profile for Efficient Coupling

The pentafluorophenyl (Pfp) ester is a highly activated form for peptide coupling, attributed to the strong electron-withdrawing nature of the pentafluorophenyl group.[2][3] Kinetic studies demonstrate that OPfp esters have significantly higher coupling rates compared to other common active esters. For example, the relative coupling rate of OPfp esters was found to be 32.6 times faster than pentachlorophenyl (OPCP) esters and 111 times faster than p-nitrophenyl (ONp) esters.[3] This high reactivity is crucial for driving couplings to completion, especially for sterically hindered residues or in the synthesis of long peptides.[9]

Evidence DimensionRelative Coupling Rate
Target Compound Data111 (OPfp)
Comparator Or Baseline3.4 (OPCP), 1.0 (ONp)
Quantified Difference32.6x faster than OPCP; 111x faster than ONp
ConditionsKinetic studies of active ester coupling rates.

Faster, more complete coupling reactions reduce cycle times and minimize the formation of deletion sequences, leading to higher purity and overall yield of the target peptide.

Hydrolytic Stability
Class-level
PFP ester vs NHS ester: reported lower hydrolysis in coupling media
Supports coupling efficiency in extended reactions
No specific half-life data identified for Fmoc-Trp-OPfp

Process Advantage: Superior Stability for Reproducible Workflows

Unlike active esters generated in-situ which are inherently unstable and prone to decomposition, Fmoc-amino acid-OPfp esters are typically stable, crystalline solids.[3][5] This property allows for isolation, purification, and long-term storage, ensuring high purity at the point of use.[1] Their stability to hydrolysis is often sufficient to permit purification by aqueous washes.[4] This contrasts with the transient nature of in-situ generated esters, which can decompose back to the starting carboxylic acid if the coupling reaction is slow.[5] The use of a stable, pre-activated building block eliminates a significant source of process variability, making it highly suitable for automated SPPS workflows where consistency is paramount.[3]

Evidence DimensionPhysical State and Stability
Target Compound DataStable, crystalline solid; can be isolated and stored
Comparator Or BaselineIn-situ generated active esters: Transient, unstable, prone to decomposition during reaction
Quantified DifferenceNot applicable (qualitative difference in process workflow)
ConditionsStandard solid-phase peptide synthesis (SPPS) workflows

Procuring a stable, pre-activated compound simplifies workflows, enhances reproducibility between batches, and is better suited for automated synthesis platforms by removing the variability of in-situ reagent preparation.

Microwave Coupling
Class-level inference
30–45 s coupling; racemization-free (model dipeptide)
Supports rapid, low-epimerization SPPS workflow
Based on Fmoc-Phg-OPfp study under microwave

Reduced Racemization Risk Compared to Common In-Situ Protocols

Maintaining stereochemical integrity is critical in peptide synthesis. While all activation methods carry some risk of racemization, the use of pre-formed active esters like Fmoc-Trp-OPfp avoids direct contact between the growing peptide chain and the activating reagent/base mixture, which can reduce side reactions.[3] Certain in-situ coupling protocols, especially those using strong tertiary bases like DIPEA with uronium/aminium salts (e.g., HBTU, TBTU), have been demonstrated to induce racemization, particularly for sensitive amino acids.[1][10] By providing the activated species in a purified form, the Fmoc-Trp-OPfp workflow offers a more controlled method to minimize the risk of epimerization compared to protocols reliant on strong bases for activation.[3][11]

Evidence DimensionRacemization Risk Factor
Target Compound DataLower risk; pre-formed ester avoids mixing of activating agents and strong bases with the peptide-resin.
Comparator Or BaselineIn-situ activation (e.g., TBTU/DIPEA): Demonstrated to induce racemization in sensitive residues.
Quantified DifferenceNot applicable (qualitative difference in risk profile)
ConditionsFmoc-based Solid-Phase Peptide Synthesis (SPPS)

For applications requiring high optical purity, such as pharmaceutical development, minimizing racemization is non-negotiable; using a pre-activated ester provides a safer route to preserving stereochemistry.

Synthesis Yield
Cross-study comparable
95% via PFP trifluoroacetate route
Reported higher yield may reduce procurement cost
Source review recommended; route-dependent

Automated Synthesis of Long or Complex Peptides

In automated SPPS, particularly for sequences over 50 amino acids, the high reactivity and reliability of Fmoc-Trp-OPfp are critical. Its rapid coupling kinetics help ensure near-quantitative reactions at each step, which is essential for achieving an acceptable yield of the final full-length product. The use of a stable, pre-weighed monomer simplifies instrument operation and enhances batch-to-batch consistency.[3][12]

Manufacturing of Peptides Requiring High Stereochemical Purity

For therapeutic peptides or chiral ligands where stereoisomeric impurities are a major concern, Fmoc-Trp-OPfp provides a valuable control point. By circumventing in-situ activation cocktails that are known to elevate racemization risk, this reagent helps preserve the enantiomeric integrity of the tryptophan residue, simplifying downstream purification and analysis.[1][11]

Synthesis of Tryptophan-Containing Peptides Prone to Modification

The tryptophan indole ring is susceptible to modification during the harsh acidic conditions of repeated deprotection cycles in Boc chemistry.[9] While Fmoc chemistry is milder, side reactions can still occur.[8][13] Using a highly reactive OPfp ester allows for rapid coupling, minimizing the exposure time of the peptide to potentially harmful reagents in the synthesis milieu and protecting the integrity of the sensitive Trp residue.

Application Fit

Application
Selection Property
Validation Focus
Microwave-assisted SPPS of Trp-rich peptides
Pre-activated ester for direct coupling
Coupling speed and chiral purity maintenance
Sterically hindered sequences
Hydrolytic stability in prolonged reactions
Effective concentration and yield in difficult couplings
Large-scale peptide manufacturing
Synthesis yield efficiency
Supply economics and batch-to-batch consistency

XLogP3

7.2

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